molecular formula C6H3BrN2O B12343345 3-bromo-4-oxo-3H-pyridine-5-carbonitrile

3-bromo-4-oxo-3H-pyridine-5-carbonitrile

Cat. No.: B12343345
M. Wt: 199.00 g/mol
InChI Key: JTNAKQRNRATQKD-UHFFFAOYSA-N
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Description

3-bromo-4-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a carbonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-oxo-3H-pyridine-5-carbonitrile typically involves the bromination of 4-oxo-3H-pyridine-5-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 3-amino-4-oxo-3H-pyridine-5-carbonitrile or 3-thio-4-oxo-3H-pyridine-5-carbonitrile.

    Reduction: Formation of 3-bromo-4-hydroxy-3H-pyridine-5-carbonitrile.

    Oxidation: Formation of more oxidized derivatives or ring-opened products.

Scientific Research Applications

3-bromo-4-oxo-3H-pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-bromo-4-oxo-3H-pyridine-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets within cells. The bromine atom and the nitrile group are often crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-oxo-3H-pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position allows for unique interactions with biological targets and makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

3-bromo-4-oxo-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3,5H

InChI Key

JTNAKQRNRATQKD-UHFFFAOYSA-N

Canonical SMILES

C1=NC=C(C(=O)C1Br)C#N

Origin of Product

United States

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